molecular formula C10H13NO B2954959 2-(Cyclopropylmethoxy)-6-methylpyridine CAS No. 1860477-90-2

2-(Cyclopropylmethoxy)-6-methylpyridine

Cat. No.: B2954959
CAS No.: 1860477-90-2
M. Wt: 163.22
InChI Key: XXOAJXSDDMEETN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-methylpyridine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
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Scientific Research Applications

The Coordination Chemistry of 2-Pyridone and Its Derivatives

The review by Rawson and Winpenny (1995) provides a comprehensive overview of the coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position, such as 6-methyl-2-pyridone. These derivatives have primarily been utilized as bridging ligands in dimeric complexes with various metals, demonstrating their versatility in coordination chemistry. The structural chemistry of these complexes and their potential applications in modeling interactions with uracil nucleobases are discussed, highlighting the relevance of 2-pyridone derivatives in scientific research beyond basic coordination studies Jeremy M. Rawson & Richard E. P. Winpenny, 1995.

Synthesis of Optically Active Compounds

The work of Matsumura et al. (2000) demonstrates the synthesis of optically active 2,3-methanopipecolic acid using a cyclopropanation method with high diastereoselectivity. This process involves the transformation of a cyclopropanated product from 2,3-didehydro-1,2-bis(methoxycarbonyl)-6-methoxypiperidine, showcasing the utility of 6-methoxy derivatives in the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug development Y. Matsumura et al., 2000.

Synthesis of Heavily Substituted 2-Aminopyridines

Teague (2008) explores the synthesis of 2-aminopyridines with a variety of polar 6-substituents by displacing a methylsulfinyl group from the 6-position of the pyridine ring. This research outlines a method for elaborating on the chemical diversity of 2-aminopyridines, demonstrating their potential in various chemical and pharmaceutical applications. The ability to introduce a wide range of substituents at the 6-position of pyridine rings opens avenues for the development of novel compounds with tailored properties S. Teague, 2008.

Antiproliferative Activity and DNA Interaction of Zinc(II) Terpyridine Complexes

The study by Li et al. (2019) investigates the antiproliferative activity and DNA interaction of a series of Zinc(II) complexes with substituted terpyridine ligands. These complexes show significant antiproliferative activity against several human carcinoma cell lines, indicating their potential as anticancer agents. The interaction with DNA, characterized by strong binding affinity and the ability to induce DNA conformational transition, suggests a mechanism of action involving intercalation into DNA. This research highlights the importance of substituent effects on the biological activities of metal complexes, offering insights into their use in cancer therapy Jiahe Li et al., 2019.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-10(11-8)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOAJXSDDMEETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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